molecular formula C15H16S B1345690 Phenyl 3-phenylpropyl sulphide CAS No. 30134-12-4

Phenyl 3-phenylpropyl sulphide

Cat. No. B1345690
CAS RN: 30134-12-4
M. Wt: 228.4 g/mol
InChI Key: UJRJBPIWQWWQMB-UHFFFAOYSA-N
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Description

Phenyl 3-phenylpropyl sulphide is a chemical compound with the linear formula C15H16S . It has a molecular weight of 228.359 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Phenyl 3-phenylpropyl sulphide consists of 15 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom . For a more detailed structural analysis, it’s recommended to refer to a 3D molecular model or a chemical structure database.


Physical And Chemical Properties Analysis

Phenyl 3-phenylpropyl sulphide has a molecular weight of 228.359 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results. For comprehensive property data, it’s recommended to refer to a reliable chemical database or material safety data sheet (MSDS).

Scientific Research Applications

1. Role in Gastrointestinal Safety and Anti-inflammatory Efficacy

Phenyl 3-phenylpropyl sulphide shows potential in enhancing gastrointestinal safety and anti-inflammatory efficacy. This is evident in the context of hydrogen sulphide-releasing derivatives, like ATB-346, which are considered safer alternatives to non-steroidal anti-inflammatory drugs due to their reduced gastrointestinal toxicity (Wallace et al., 2010).

2. Impact on Photocleavage of Benzyl-Sulfur Bonds

Research has explored the photocleavage mechanism of benzyl-sulfur bonds using benzyl phenyl sulphide. This study contributes to understanding the radical mechanisms involved in photocleavage, offering insights that are significant in various chemical processes (Fleming & Jensen, 1996).

3. Toxicity Studies in Agricultural Contexts

The toxicity of organic sulphides, including benzyl phenyl sulphides, has been assessed in the context of agricultural pests like the glasshouse red spider mite. Such studies are crucial for developing safe and effective pesticides (Brookes et al., 1958).

4. Modifications in Molecular Structures

Studies on poly(p-phenylene sulphide) and its structural modifications when doped with SO3 have been conducted. This research provides valuable insights into the molecular structure of such compounds, which is relevant in materials science and engineering (Kazama et al., 1986).

5. Applications in Heterocyclic Chemistry

Research into the synthesis of P-sulfide derivatives of phosphabicyclohexane and dihydrophosphinine highlights the role of phenyl sulphides in heterocyclic chemistry. These compounds have applications in synthesizing various organic molecules (Keglevich et al., 1994).

6. Spectrophotometric Analysis Techniques

Phenyl 3-phenylpropyl sulphide's role in spectrophotometric analysis, particularly in determining traceamounts of sulphide in the ternary complex system, has been explored. This method offers a reliable approach for detecting low concentrations of sulphide in various samples, which is crucial in environmental monitoring and analytical chemistry (Fu-sheng et al., 1981).

7. Novel Synthetic Methods for Aminophenyl Sulphide Derivatives

The reaction of phenyl azide with sulphides, producing aminophenyl sulphide derivatives, represents a novel synthetic method in organic chemistry. This research provides valuable insights into the kinetics and mechanisms of these reactions, which are significant for the synthesis of complex organic compounds (Takeuchi et al., 1988).

8. Insights into Enzymatic Oxidation Processes

Studies on the enzymatic oxidation of methyl phenyl sulphide shed light on the mechanisms of sulphoxidation catalyzed by enzymes like lactoperoxidase and Coprinus cinereus peroxidase. This research is fundamental in understanding enzyme-catalyzed reactions and their applications in biochemistry (Tuynman et al., 1998).

9. Engineering Enzyme Active Sites

The role of phenyl sulphides in studying the active sites of enzymes like ascorbate peroxidase has been researched. Modifications in these active sites can lead to significant changes in enzymatic activity and selectivity, which is crucial for applications in biotechnology and medicine (Celik et al., 2001).

10. Recyclable Catalysts in Organic Synthesis

The use of sulphuric acid derivatives as recyclable catalysts in the synthesis of specific organic compounds has been explored. This approach represents a sustainable and efficient method in organic synthesis, reducing waste and improving reaction efficiencies (Tayebi et al., 2011).

properties

IUPAC Name

3-phenylpropylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJBPIWQWWQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184221
Record name Phenyl 3-phenylpropyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-phenylpropyl sulphide

CAS RN

30134-12-4
Record name Phenyl 3-phenylpropyl sulphide
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Record name 30134-12-4
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Record name Phenyl 3-phenylpropyl sulphide
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URL https://comptox.epa.gov/dashboard/DTXSID30184221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL 3-PHENYLPROPYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN Dahanayake, C Kasireddy, JP Karnes… - Annual Reports on NMR …, 2018 - Elsevier
… nucleophilic compounds Bu 2 NH, BnOH, and PhSH to yield N-butyl-N-(3-phenylpropyl)-1-butanamine (90%), [3-(benzyloxy)propyl]benzene (70%), and phenyl 3-phenylpropyl sulphide …
Number of citations: 21 www.sciencedirect.com

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